molecular formula C13H14BrF3N2O3 B7007583 N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7007583
M. Wt: 383.16 g/mol
InChI Key: UFXBFYDLYGSPKR-UHFFFAOYSA-N
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Description

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is a complex organic compound characterized by the presence of a brominated pyridine ring, a trifluoromethyl group, and an oxolane ring

Properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3N2O3/c1-21-10(7-2-3-22-6-7)12(20)19-11-9(14)4-8(5-18-11)13(15,16)17/h4-5,7,10H,2-3,6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXBFYDLYGSPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps:

    Bromination of Pyridine: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Amide Bond: The brominated pyridine is then reacted with 2-methoxy-2-(oxolan-3-yl)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, the oxolane ring can be oxidized to a lactone using oxidizing agents like potassium permanganate.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group and brominated pyridine ring are known to enhance the biological activity and metabolic stability of drug candidates. Studies are ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block for the synthesis of herbicides, insecticides, and other functional materials.

Mechanism of Action

The mechanism of action of N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets. The brominated pyridine ring can bind to enzyme active sites, inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxolane ring may interact with hydrophobic pockets within proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide
  • N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide
  • N-[3-bromo-5-(difluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide

Uniqueness

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to the combination of a brominated pyridine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it suitable for a wider range of chemical transformations.

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